molecular formula C15H9F3N4O B13362504 1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13362504
M. Wt: 318.25 g/mol
InChI Key: GJWJRSUXALDEEH-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of fluorine atoms on both phenyl rings and a triazole ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the triazole ring with the fluorinated phenyl rings using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and cancer.

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    Fluconazole: A well-known antifungal agent with a similar triazole structure but different substitution patterns.

    Voriconazole: Another antifungal agent with a triazole ring and fluorine atoms, but with different pharmacokinetic properties.

    Itraconazole: A triazole antifungal with a broader spectrum of activity and different molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H9F3N4O

Molecular Weight

318.25 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9F3N4O/c16-9-1-3-10(4-2-9)20-15(23)14-19-8-22(21-14)11-5-6-12(17)13(18)7-11/h1-8H,(H,20,23)

InChI Key

GJWJRSUXALDEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F)F

Origin of Product

United States

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